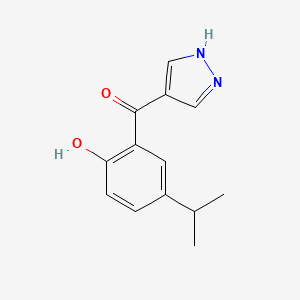

4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole

Descripción

Significance within Pyrazole (B372694) Chemistry Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry. orientjchem.orgnih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. orientjchem.orgnih.govnih.gov The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of its physicochemical and biological properties. The presence of an acyl group at the C-4 position, as seen in 4-acylpyrazoles, is a key structural feature that has been explored for various applications, including in the development of multidrug resistance modulators. nih.govacs.org

The synthesis of 4-acylpyrazoles can be achieved through various methods, including the one-pot cascade reactions of saturated ketones with hydrazones, which offers an efficient route to these valuable compounds. acs.org The reactivity of the pyrazole ring and the attached acyl group provides a platform for further chemical modifications, making compounds like 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole potential intermediates in the synthesis of more complex molecules.

Contextualization within Benzoylpyrazole (B3032486) Derivative Studies

Benzoylpyrazoles are a significant subclass of pyrazole derivatives, particularly noted for their application as herbicides. google.comnih.gov Many commercial herbicides are based on the benzoylpyrazole scaffold, which often targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). The specific substitution pattern on the benzoyl ring is crucial for their herbicidal activity and selectivity.

While the primary focus of many benzoylpyrazole studies has been on agrochemical applications, research has also extended into medicinal chemistry. google.comnih.govnih.gov For instance, certain 4-acylpyrazolone derivatives have been investigated for their catalytic activity and potential as antitumor agents. rsc.orgnih.gov The 2-hydroxy substitution on the benzoyl ring of this compound introduces the potential for intramolecular hydrogen bonding and metal chelation, properties that are of significant interest in the design of bioactive molecules. The isopropyl group, a bulky and lipophilic substituent, can influence the compound's solubility, membrane permeability, and interaction with biological targets.

Although direct and extensive research on this compound is limited, its structural components suggest a potential for biological activity, drawing from the rich chemistry of both pyrazoles and benzoylpyrazoles. Further investigation into its synthesis and biological evaluation would be necessary to fully elucidate its significance in chemical research.

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H14N2O2 |

|---|---|

Peso molecular |

230.26 g/mol |

Nombre IUPAC |

(2-hydroxy-5-propan-2-ylphenyl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C13H14N2O2/c1-8(2)9-3-4-12(16)11(5-9)13(17)10-6-14-15-7-10/h3-8,16H,1-2H3,(H,14,15) |

Clave InChI |

RLOJJVIBWMYVKG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |

Origen del producto |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Hydroxy 5 Isopropylbenzoyl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms.

1D and 2D NMR Techniques

The structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum provides the initial chemical shift values and coupling constants for all hydrogen atoms in the molecule. The aromatic protons on the pyrazole (B372694) and benzene (B151609) rings resonate in the downfield region (typically δ 6.5-8.5 ppm). The single proton of the isopropyl group (CH) appears as a multiplet, while the two methyl groups of the isopropyl moiety show a characteristic doublet. The phenolic hydroxyl (-OH) and pyrazole N-H protons are typically broad singlets, and their chemical shifts are highly dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum reveals the chemical shifts for each unique carbon atom. The carbonyl carbon (C=O) is characteristically found in the highly deshielded region of the spectrum (around 190-200 ppm). Aromatic and pyrazole carbons appear between 110 and 160 ppm. The aliphatic carbons of the isopropyl group resonate in the upfield region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity across quaternary carbons, such as the carbonyl carbon and the substituted positions on the aromatic rings. For instance, HMBC can show the correlation between the pyrazole H3/H5 protons and the carbonyl carbon, confirming the 4-benzoyl substitution. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the same spin system, such as the protons on the benzene ring and the isopropyl group.

A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole H-3/H-5 | 7.8 - 8.5 | 130 - 145 |

| Pyrazole C-4 | - | 110 - 120 |

| Benzene H-3' | 7.0 - 7.5 | 115 - 120 |

| Benzene H-4' | 7.0 - 7.5 | 125 - 130 |

| Benzene H-6' | 7.5 - 8.0 | 118 - 125 |

| Isopropyl CH | 2.8 - 3.2 (septet) | 30 - 35 |

| Isopropyl CH₃ | 1.2 - 1.4 (doublet) | 20 - 25 |

| Phenolic OH | 9.0 - 12.0 (broad) | - |

| Pyrazole NH | 10.0 - 14.0 (broad) | - |

| Carbonyl C=O | - | 190 - 200 |

| Benzene C-1' | - | 115 - 125 |

| Benzene C-2' | - | 155 - 165 |

| Benzene C-5' | - | 140 - 150 |

Note: The exact chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is particularly informative for identifying polar bonds. Key absorption bands are expected for the following functional groups:

O-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. mdpi.com

N-H Stretching: The pyrazole N-H stretch typically appears as a medium to sharp band around 3300-3100 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹. researchgate.net

C=O Stretching: A strong, sharp absorption band between 1650-1630 cm⁻¹ is a clear indicator of the conjugated ketone's carbonyl group. mdpi.com Its position at a lower frequency than a typical ketone (1715 cm⁻¹) is due to conjugation with the pyrazole and phenyl rings and intramolecular hydrogen bonding with the ortho-hydroxyl group.

C=C and C=N Stretching: Vibrations associated with the aromatic and pyrazole rings appear in the 1600-1450 cm⁻¹ region. mdpi.com

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. Non-polar bonds, such as the C=C bonds of the aromatic rings, often produce strong signals in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3400 - 3200 | Strong, Broad |

| Pyrazole N-H | Stretching | 3300 - 3100 | Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2980 - 2850 | Medium-Strong |

| Ketone C=O | Stretching | 1650 - 1630 | Strong, Sharp |

| Aromatic/Pyrazole C=C, C=N | Ring Stretching | 1600 - 1450 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic structure and conjugated systems. The spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the chromophore, which comprises the pyrazole ring, the carbonyl group, and the substituted benzene ring.

π→π Transitions:* Strong absorption bands, typically observed in the 250-350 nm range, are attributed to π→π* transitions within the extensive conjugated system. The exact absorption maxima (λ_max) are influenced by the substituents on the rings. nih.gov

n→π Transitions:* A weaker, lower-energy absorption band, often appearing as a shoulder above 350 nm, can be assigned to the n→π* transition of the carbonyl group's non-bonding electrons.

The solvent environment can affect the position of these absorption bands. A change in solvent polarity can lead to shifts in the λ_max values (solvatochromism), providing further insight into the nature of the electronic transitions. nih.gov For example, polar solvents can stabilize the ground and excited states differently, causing a red or blue shift in the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. nih.gov The molecular formula is C₁₃H₁₄N₂O₂, corresponding to a molecular weight of approximately 230.26 g/mol .

In an electron ionization (EI-MS) experiment, the molecule is expected to show a distinct molecular ion peak ([M]⁺) at m/z 230. The fragmentation of this ion provides a structural fingerprint. nih.gov Key fragmentation pathways likely include:

Alpha-Cleavage: The most common fragmentation for ketones involves cleavage of the bonds adjacent to the carbonyl group. This can lead to the formation of characteristic ions.

Loss of the pyrazolyl radical to give a [M - C₃H₃N₂]⁺ ion (m/z 163).

Loss of the 2-hydroxy-5-isopropylphenyl radical to give a [C₄H₃N₂O]⁺ ion (m/z 95).

McLafferty Rearrangement: While less common for aromatic ketones, it is a possibility if side chains are present.

Fragmentation of the Isopropyl Group: Loss of a methyl radical ([M - 15]⁺) to form an ion at m/z 215 is a very common fragmentation for isopropyl-substituted compounds.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition of each piece. nih.gov

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 230 | [C₁₃H₁₄N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 215 | [C₁₂H₁₁N₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |

| 163 | [C₁₀H₁₁O₂]⁺ | α-cleavage, loss of pyrazolyl radical |

| 95 | [C₄H₃N₂O]⁺ | α-cleavage, loss of 2-hydroxy-5-isopropylphenyl radical |

X-ray Diffraction Studies for Solid-State Molecular Architecture

A crucial feature revealed by X-ray diffraction is the nature of intermolecular interactions that stabilize the crystal lattice. gdckathua.in In the case of this compound, strong intermolecular hydrogen bonds are expected. These can include:

A bond between the phenolic hydroxyl group of one molecule and the pyrazole nitrogen or carbonyl oxygen of a neighboring molecule.

A hydrogen bond involving the pyrazole N-H proton and a suitable acceptor group on an adjacent molecule.

These hydrogen bonds, along with other weaker interactions like C-H···π and π-π stacking, dictate the molecular packing in the crystal. gdckathua.in

| Crystallographic Parameter | Example Data from a Related Pyrazole Derivative nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.348(2) |

| b (Å) | 9.793(2) |

| c (Å) | 16.366(4) |

| α (°) | 87.493(6) |

| β (°) | 87.318(6) |

| γ (°) | 84.676(6) |

| Z (molecules per unit cell) | 4 |

Note: This data is for a structurally similar compound and serves as an illustrative example.

Computational and Theoretical Chemistry Insights into 4 2 Hydroxy 5 Isopropylbenzoyl Pyrazole

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its favorable balance between accuracy and computational cost. nih.govnih.gov It is used to determine the optimized molecular geometry and electronic properties of a system. DFT calculations for pyrazole (B372694) derivatives are typically performed using functionals like B3LYP combined with basis sets such as 6-31G* or higher to obtain reliable results. researchgate.netscirp.org The optimized geometry corresponds to the lowest energy structure on the potential energy surface, providing precise information on bond lengths, bond angles, and dihedral angles.

For a molecule like 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole, DFT optimization would reveal the planarity of the pyrazole and phenyl rings and the specific spatial arrangement of the isopropyl and hydroxyl groups. The table below shows representative geometrical parameters for a pyrazole derivative calculated using DFT methods, illustrating the type of data obtained from such studies.

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Derivative (Calculated at the B3LYP/6-31G level)* Note: This data is for a related pyrazole structure and serves as a representative example.

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Lengths (Å) | N1-N2 | 1.360 |

| N2-C3 | 1.367 | |

| C3-C4 | 1.390 | |

| C4-C5 | 1.401 | |

| C(Carbonyl)-O | 1.235 | |

| Bond Angles (°) | N1-N2-C3 | 111.5 |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 107.5 | |

| C4-C5-N1 | 109.0 | |

| C-C(Carbonyl)-O | 121.0 |

Conformational analysis is crucial for flexible molecules like this compound, which possesses several rotatable single bonds. The most significant rotations are around the C-C bond linking the benzoyl group to the pyrazole ring and the C-C bond of the isopropyl substituent. These rotations give rise to different conformers, each with a distinct energy. iu.edu.saresearchgate.net

A potential energy surface (PES) can be generated by systematically rotating these bonds and calculating the energy at each step. iu.edu.sa This landscape reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net For this compound, the most stable conformer would likely be one that minimizes steric hindrance between the two ring systems and allows for favorable intramolecular interactions, such as a hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energy difference, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nankai.edu.cnresearchgate.net A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov

In pyrazole derivatives, the distribution of the HOMO and LUMO provides insight into intramolecular charge transfer (ICT). researchgate.net For this compound, the HOMO is typically localized on the electron-rich 2-hydroxy-5-isopropylphenyl moiety, which acts as the electron donor. The LUMO is often distributed across the electron-accepting benzoyl-pyrazole portion of the molecule. This spatial separation of the FMOs indicates a potential for significant ICT upon electronic excitation. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives (Calculated using DFT) Note: Values are illustrative and taken from studies on related pyrazole compounds.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyrazole-hydrazone | -5.819 | -1.015 | 4.804 | uni-muenchen.de |

| Thiophene-pyrazole amide | -6.452 | -2.149 | 4.303 | nankai.edu.cn |

| Pyrazole-indole conjugate | -5.620 | -2.150 | 3.470 | uni-muenchen.de |

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Delocalization

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). stackexchange.com This method is invaluable for quantitatively describing intramolecular delocalization and hyperconjugative interactions. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edunih.gov

Table 3: Representative Second-Order Perturbation Theory Analysis of Fock Matrix (E(2)) for NBO Interactions in a Pyrazole Derivative Note: This data is for a representative amine-substituted pyrazole and illustrates key hyperconjugative interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (pyrazole) | σ(C1-H) | 8.13 | Lone Pair → Antibond |

| σ(C-H) | σ(N-H) | 2.58 | Bond → Antibond (trans) |

| LP(1) N (pyrazole) | σ(C-H) | 1.46 | Lone Pair → Antibond |

| σ(C-H) | σ(N-H) | 0.89 | Bond → Antibond (cis) |

LP = Lone Pair

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, using a color scale to indicate regions of different charge distribution. Red or yellow areas represent negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. nih.govresearchgate.net

In the MEP map of this compound, the most negative potential would be concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups, as well as the pyridine-like nitrogen of the pyrazole ring. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive regions would be located around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the N-H proton of the pyrazole ring, making them susceptible to attack by nucleophiles or to act as hydrogen bond donors.

Quantum Chemical Parameters and Reactivity Indices

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov These indices provide a more quantitative measure of reactivity than MEP maps alone.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

High chemical hardness (η) indicates low reactivity, while high softness (S) suggests high reactivity. researchgate.net The electrophilicity index (ω) measures the ability of a molecule to accept electrons. researchgate.net These parameters are crucial for comparing the reactivity of different pyrazole derivatives. uni-muenchen.de

Table 4: Representative Global Reactivity Descriptors for a Pyrazole Derivative (in eV) Note: This data is for a representative pyrazole-hydrazone compound.

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.819 |

| Electron Affinity (A) | -ELUMO | 1.015 |

| Electronegativity (χ) | (I+A)/2 | 3.417 |

| Chemical Hardness (η) | (I-A)/2 | 2.402 |

| Chemical Softness (S) | 1/η | 0.416 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.431 |

Molecular Dynamics Simulations of Pyrazole-Based Systems

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations are particularly useful for understanding how pyrazole-based molecules, often designed as enzyme inhibitors, interact with their biological targets. rsc.orgnih.gov

In a typical MD simulation, a pyrazole derivative is placed in the active site of a protein, and the system is solvated in a box of water molecules. The simulation then calculates the forces on all atoms and tracks their movements over a period, often on the nanosecond scale. Key analyses include:

Root Mean Square Deviation (RMSD): This measures the deviation of the protein backbone and the ligand from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding. researchgate.net

MD simulations can validate docking poses, reveal key hydrogen bonds and hydrophobic interactions, and provide insights into the conformational changes that occur upon ligand binding, which are crucial for rational drug design. researchgate.net

In Silico Analysis of this compound Reveals Limited Publicly Available Molecular Recognition Data

Despite the growing interest in the computational and theoretical chemistry of heterocyclic compounds, specific in silico modeling data for this compound, particularly concerning its molecular recognition and interactions, remains largely unavailable in publicly accessible scientific literature.

Computational methods such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations have become crucial in understanding the structure-function relationships of pyrazole derivatives. eurasianjournals.com These techniques are instrumental in predicting how these compounds might interact with biological targets, thereby guiding drug discovery and development efforts. eurasianjournals.com However, detailed research findings, including specific binding affinities and interaction patterns for this compound, have not been prominently published.

The pyrazole scaffold is a five-membered aromatic ring with two adjacent nitrogen atoms and is a core component in many compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. bohrium.com In silico studies, especially molecular docking, are frequently employed to investigate the potential of pyrazole derivatives as inhibitors of various enzymes. tandfonline.comnih.gov These studies can provide valuable insights into the binding modes and interactions of ligands with their target proteins. tandfonline.com For instance, research on other pyrazole derivatives has explored their potential as inhibitors of enzymes like carbonic anhydrase and kinases, often including detailed computational analyses of their binding interactions. tandfonline.comnih.gov

While the broader class of pyrazole derivatives has been the subject of numerous computational studies, the specific substitution pattern of a 2-hydroxy-5-isopropylbenzoyl group at the 4-position of the pyrazole ring has not been a focus of the research found. The presence of the hydroxyl and isopropyl groups on the benzoyl moiety would be expected to influence the compound's electronic properties and steric interactions, making its molecular recognition profile distinct from other studied pyrazoles.

In the absence of specific studies on this compound, it is not possible to provide detailed research findings or data tables on its in silico modeled molecular recognition and interactions. The scientific community has extensively explored the computational chemistry of pyrazole derivatives in general, but this particular compound appears to be an area with limited available data. eurasianjournals.com

Chemical Transformations and Derivatization Studies of 4 2 Hydroxy 5 Isopropylbenzoyl Pyrazole Scaffold

Modification of the Hydroxyl Group

The phenolic hydroxyl group on the benzoyl ring is a primary site for derivatization, readily undergoing reactions such as O-alkylation and O-acylation. These modifications are crucial for altering the electronic and steric properties of the molecule, which can significantly influence its biological activity and physical characteristics.

O-Alkylation: The hydroxyl group can be converted to an ether linkage by reaction with various alkylating agents. Typically, this transformation is carried out in the presence of a base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate). The choice of base and solvent can influence the reaction's efficiency. For instance, weaker bases like potassium carbonate are often sufficient, and polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF) are commonly employed. organic-chemistry.org

O-Acylation: Ester derivatives can be synthesized by the acylation of the hydroxyl group. This is typically achieved using acylating agents like acid chlorides or acid anhydrides in the presence of a base. Pyridine (B92270) can serve as both the base and the solvent. These ester derivatives are often used as protecting groups or as prodrugs that can be hydrolyzed in vivo to release the active phenolic compound.

Table 1: Representative Reactions of the Hydroxyl Group

| Transformation | Reagent(s) | Product Structure |

|---|---|---|

| O-Methylation | Methyl iodide, K₂CO₃ | 4-(2-Methoxy-5-isopropylbenzoyl)pyrazole |

| O-Ethylation | Ethyl bromide, K₂CO₃ | 4-(2-Ethoxy-5-isopropylbenzoyl)pyrazole |

| O-Acetylation | Acetic anhydride, Pyridine | 2-(Pyrazole-4-carbonyl)-4-isopropylphenyl acetate |

| O-Benzoylation | Benzoyl chloride, Pyridine | 2-(Pyrazole-4-carbonyl)-4-isopropylphenyl benzoate |

Reactions Involving the Isopropyl Moiety

The isopropyl group, while generally less reactive than the other functional groups, can undergo transformations at the benzylic position under specific conditions. These reactions are valuable for introducing further functionality to the benzoyl ring.

Benzylic Bromination: The benzylic hydrogen on the isopropyl group is susceptible to free-radical bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or upon irradiation with UV light. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups via nucleophilic substitution reactions. For instance, it can be hydrolyzed to an alcohol, reacted with amines to form amino derivatives, or used in the formation of ethers and esters. Isopropylbenzene reacts readily under these conditions due to the formation of a stable tertiary benzylic radical. chemedx.org

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the isopropyl group. nih.govcymitquimica.com Under vigorous conditions, the entire isopropyl group can be oxidized to a carboxylic acid group. This transformation dramatically alters the electronic nature of the benzoyl ring, converting an electron-donating group into an electron-withdrawing one.

Table 2: Representative Reactions of the Isopropyl Moiety

| Transformation | Reagent(s) | Product Structure |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide | 4-(2-(1-Bromo-1-methylethyl)-5-hydroxybenzoyl)pyrazole |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄), heat | 4-Carboxy-3-hydroxybenzoic acid derivative |

Transformations at the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, one of which is typically protonated (N-H) and can be readily alkylated or acylated. These modifications are fundamental in exploring the structure-activity relationships of pyrazole-containing compounds.

N-Alkylation: The N-H proton of the pyrazole ring is acidic and can be removed by a base to form a pyrazolide anion, which then acts as a nucleophile. researchgate.netsemanticscholar.org Reaction with alkyl halides or other alkylating agents results in the formation of N-alkylated pyrazoles. mdpi.comconsensus.appprinceton.edu The regioselectivity of this reaction (i.e., which nitrogen atom is alkylated) can be influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent.

Table 3: Representative Reactions at the Pyrazole Nitrogen Atoms

| Transformation | Reagent(s) | Product Structure |

|---|---|---|

| N-Methylation | Methyl iodide, Base (e.g., K₂CO₃) | 4-(2-Hydroxy-5-isopropylbenzoyl)-1-methylpyrazole |

| N-Ethylation | Ethyl bromide, Base (e.g., NaH) | 1-Ethyl-4-(2-hydroxy-5-isopropylbenzoyl)pyrazole |

| N-Acetylation | Acetyl chloride, Base (e.g., Pyridine) | 1-Acetyl-4-(2-hydroxy-5-isopropylbenzoyl)pyrazole |

| N-Benzoylation | Benzoyl chloride, Base (e.g., Triethylamine) | 1-Benzoyl-4-(2-hydroxy-5-isopropylbenzoyl)pyrazole |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoyl Ring

The benzoyl ring of the scaffold is a substituted benzene (B151609) ring and can, in principle, undergo electrophilic aromatic substitution. The existing substituents—the hydroxyl, isopropyl, and pyrazole-carbonyl groups—will direct the position of the incoming electrophile.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group. The isopropyl group is a weakly activating, ortho-, para-directing group. The benzoyl group is a deactivating, meta-directing group. The combined effect of these groups will determine the regioselectivity of electrophilic substitution. Given the strong directing effect of the hydroxyl group, electrophiles are most likely to substitute at the positions ortho and para to it. The position ortho to the hydroxyl and meta to the isopropyl group (C3) and the position ortho to both the hydroxyl and isopropyl groups (C6) are the most probable sites of substitution. Reactions such as nitration (using a mixture of nitric and sulfuric acids) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) would likely yield a mixture of products, with the precise outcome depending on the reaction conditions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA_r) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgbyjus.comlibretexts.orgyoutube.comoxfordsciencetrove.com The unsubstituted benzoyl ring in the parent scaffold is not activated towards SNA_r. However, if a leaving group were present on the ring, particularly if further activated by strong electron-withdrawing groups (like a nitro group), nucleophilic substitution could be possible. For the parent compound, direct nucleophilic attack on the aromatic ring is highly unlikely under standard conditions.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Hydroxy-5-isopropyl-3-nitrobenzoyl)pyrazole and/or 4-(2-Hydroxy-5-isopropyl-6-nitrobenzoyl)pyrazole |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-2-hydroxy-5-isopropylbenzoyl)pyrazole and/or 4-(6-Bromo-2-hydroxy-5-isopropylbenzoyl)pyrazole |

Synthesis of Heterocyclic Fused Pyrazole Systems

The 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems where the pyrazole ring is fused with another heterocycle. Such fused systems are of great interest in drug discovery.

Synthesis of Pyrazolo[3,4-b]pyridines: One common strategy to form a fused pyridine ring is through the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.netcdnsciencepub.comnih.govmdpi.com To apply this to the target scaffold, the pyrazole ring would first need to be functionalized with an amino group at the C5 position. Subsequent reaction with a β-diketone, β-ketoester, or an α,β-unsaturated ketone would lead to the formation of the pyrazolo[3,4-b]pyridine core.

Synthesis of Pyrazolo[1,5-a]pyrimidines: The construction of a pyrazolo[1,5-a]pyrimidine (B1248293) system often involves the reaction of a 3-aminopyrazole (B16455) (or 5-aminopyrazole) with a β-dicarbonyl compound or a suitable equivalent. nih.govresearchgate.netnih.govd-nb.infoias.ac.in If the starting pyrazole contains an amino group, condensation with a 1,3-diketone can lead to the fused pyrimidine (B1678525) ring. The regiochemistry of the cyclization is dependent on which pyrazole nitrogen participates in the ring closure.

These transformations highlight the chemical versatility of the this compound scaffold, making it a valuable building block for the creation of diverse chemical libraries for various applications.

Advanced Materials Science Applications of 4 2 Hydroxy 5 Isopropylbenzoyl Pyrazole Derivatives

Optoelectronic Materials Development

The inherent aromaticity and electron-rich nature of the pyrazole (B372694) ring, combined with the potential for intramolecular proton transfer and charge transfer interactions, make its derivatives prime candidates for optoelectronic applications. These properties allow for the design of molecules with specific light absorption and emission characteristics.

Pyrazole derivatives have been successfully engineered into highly sensitive and selective fluorescent sensors for various analytes. nih.gov The mechanism of sensing often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT), which can be modulated by the presence of a target species. nih.gov The fluorescence of these probes can be "turned on" or "turned off" upon binding with specific metal ions or other molecules. nih.govnih.gov

For instance, simple pyrazole-based sensors have demonstrated a significant "turn-on" fluorescent response to metal ions. One study reported a pyrazole derivative that exhibited an approximate 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺ ions. nih.gov Another derivative showed a 30-fold increase in emission at 465 nm upon binding with Fe³⁺, with a low detection limit of 0.025 μM. nih.gov The design strategy often involves creating a system where the chelation of a metal ion blocks a non-radiative decay pathway, such as PET, leading to enhanced fluorescence. nih.gov Furthermore, a novel fluorescent probe based on a spiro[chromeno[2,3-c]pyrazole-4,1′- nih.govbenzofuran]-3′-one structure was designed for the selective and sensitive detection of copper(II) ions in an aqueous medium, with a detection limit as low as 9.05 × 10⁻⁸ M. researchgate.net

| Sensor Derivative | Target Analyte | Emission λ (nm) | Fold Increase in Fluorescence | Limit of Detection (LOD) | Reference |

| Pyrazole 8 | Zn²⁺ | 480 | ~20x | Not Specified | nih.gov |

| Pyrazole 9 | Fe³⁺ | 465 | ~30x | 0.025 μM | nih.gov |

| DHMP | Cu²⁺ | Not Specified | Not Specified | 9.05 x 10⁻⁸ M | researchgate.net |

The intrinsic photophysical properties of pyrazole derivatives make them suitable for use as emitters in various photoluminescent applications, including organic light-emitting diodes (OLEDs). mdpi.com Their structural versatility allows for fine-tuning of emission colors and quantum yields. researchgate.net For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated for their electroluminescent properties. mdpi.com Depending on the substituents, these compounds can exhibit emissions based on π-π* transitions or photoinduced charge transfer processes. mdpi.com

An OLED device using a 1H-pyrazolo[3,4-b]quinoline derivative as the emitter produced a deep bluish-green emission in the 481–506 nm range. mdpi.com The performance of such devices highlights the potential of pyrazole-based compounds as robust materials for solid-state lighting and display technologies. mdpi.com

Conductive Polymers and Organic Electronic Devices

The integration of pyrazole moieties into polymer backbones or as side chains can yield materials with interesting electrical and electronic properties. researchgate.net Polymers containing pyrazole groups are noted for their utility in optoelectronic devices like transistors and light-emitting diodes, partly due to their potential for low band gaps. researchgate.net While research into conductive polymers based specifically on 4-(2-hydroxy-5-isopropylbenzoyl)pyrazole is nascent, the broader class of pyrazole-containing polymers shows promise. For example, pyrazoline, a related heterocyclic compound, has been used as an electrochromic dye in polymeric film systems, demonstrating color changes upon the application of a voltage. researchgate.net This suggests that pyrazole derivatives could be functional components in smart windows, displays, and other electronic devices. researchgate.net

Photovoltaic Materials for Energy Conversion

In the quest for renewable energy, pyrazole derivatives have emerged as promising materials for organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net Their ability to act as electron donors or acceptors, coupled with their high absorption coefficients, makes them suitable for active layers in solar cells. researchgate.netresearchgate.net

Researchers have tested pyrazole derivatives as electron-accepting dyes in bulk heterojunction (BHJ) solar cells. researchgate.net In one study, a device was fabricated with an active layer consisting of a blend of poly(3-octyl)thiophene (P3OT) as the electron-donating polymer and a pyrazole derivative dye as the electron acceptor. researchgate.net The optimized cell showed promising photovoltaic efficiency, demonstrating the viability of these compounds as alternatives to fullerene-based acceptors. researchgate.net

In another application, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinoline derivatives were used in BHJ solar cells with an architecture of ITO/PEDOT:PSS/Active Layer/Al. mdpi.com The active layer was a blend of the pyrazole derivative and poly(3-decylthiophene-2,5-diyl). These cells achieved a power conversion efficiency of approximately 0.38%, with a short-circuit current density (Jsc) of 32.81 μA/cm² and an open-circuit voltage (Voc) of 0.78 V. mdpi.com

| Device Architecture | Pyrazole Derivative Role | Polymer Matrix | Power Conversion Efficiency (PCE) | Reference |

| BHJ Solar Cell | Electron Acceptor | Poly(3-octyl)thiophene (P3OT) | Not specified, but optimized | researchgate.net |

| BHJ Solar Cell | Active Layer Component | Poly(3-decylthiophene-2,5-diyl) | ~0.38% | mdpi.com |

Design of Functional Dyes and Pigments

The chromophoric nature of the pyrazole ring system allows for its use as a core structure in the design of functional dyes and pigments. researchgate.net By attaching various auxochromic and chromophoric groups, the absorption and emission properties can be tuned across the visible spectrum. Heterocyclic azo dyes incorporating a pyrazole scaffold have been synthesized and shown to possess favorable photovoltaic parameters. researchgate.net These dyes can be created through diazotization and coupling reactions, leading to novel pyrazolotriazine azo scaffolds. researchgate.net The resulting compounds exhibit specific photophysical properties that make them valuable for applications beyond photovoltaics, including in textiles, printing, and optical data storage. researchgate.net

Coordination Chemistry and Metal Complexes for Advanced Materials

The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, making pyrazole derivatives versatile ligands in coordination chemistry. nih.govnih.gov The resulting metal complexes often exhibit enhanced properties compared to the free ligands, including novel magnetic, catalytic, and optical behaviors. researchgate.netjohnshopkins.edu

Mononuclear complexes have been synthesized using pyrazole-acetamide and pyrazole-quinoxaline ligands with metals such as Cadmium(II), Copper(II), and Iron(III). nih.gov Similarly, a ditopic triazole-pyrazole ligand was used to prepare mononuclear complexes with Nickel(II), Cobalt(II), Cadmium(II), and Copper(II). nih.gov In these structures, the pyrazole-based ligand typically coordinates in a bidentate fashion through nitrogen atoms from both the pyrazole and the attached heterocyclic ring (e.g., triazole). nih.gov The geometry of these complexes, such as octahedral or tetrahedral, is influenced by the metal ion and the stoichiometry of the ligands. johnshopkins.edu The formation of these complexes is confirmed through techniques like single-crystal X-ray diffraction, which reveals detailed structural information, including bond lengths and angles. nih.govnih.gov These metal-organic frameworks and coordination complexes are being investigated for their potential in catalysis, gas storage, and as functional materials with unique electronic properties. researchgate.net

Catalytic Applications and Chemical Process Facilitation by 4 2 Hydroxy 5 Isopropylbenzoyl Pyrazole Analogues

Role as Ligands in Organometallic Catalysis

Pyrazole (B372694) derivatives are highly versatile ligands in the field of organometallic catalysis due to their ability to form stable complexes with a wide array of transition metals. The N-unsubstituted pyrazoles, known as protic pyrazoles, are of particular interest because their proton-responsive nature can play a crucial role in catalytic cycles through metal-ligand cooperation. mdpi.comnih.gov

The coordination of pyrazole-based ligands to metal centers like ruthenium, osmium, iridium, copper, and aluminum has been extensively studied. mdpi.comnih.govrsc.org These complexes have demonstrated activity in a range of catalytic transformations, including oxidation reactions, polymerization, and hydrogenation. mdpi.comrsc.org For instance, pyrazole ligands have been shown to significantly enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide. nih.gov This enhancement is attributed to a cooperative effect between two titanium centers brought into proximity by the bridging pyrazole ligand. nih.gov

A close analogue, 4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5-olate (BMPP), has been shown to form a stable bis-ligand complex with cobalt(II). nih.gov In this complex, the BMPP ligand is deprotonated and coordinates to the cobalt center through the pyrazole nitrogen and the carbonyl oxygen of the benzoyl group. nih.gov The structure is further stabilized by hydrogen bonding between coordinated ethanol (B145695) molecules and a pyrazole nitrogen atom of an adjacent ligand. nih.gov While this particular study did not investigate the catalytic activity of the cobalt complex, the stable coordination geometry suggests its potential as a precatalyst.

Furthermore, pyridyl aroyl hydrazone-based metal complexes have been investigated for electrocatalytic hydrogen evolution. nih.govnih.gov These systems, which share the aroyl structural motif, demonstrate that the ligand plays a central role in the catalytic pathway. nih.govnih.gov This highlights the potential for the aroyl portion of 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole analogues to be actively involved in catalytic processes.

Table 1: Examples of Catalytic Applications of Pyrazole-Based Ligands

| Catalyst/Ligand System | Metal | Catalytic Application | Reference |

|---|---|---|---|

| Protic Pyrazole Complexes | Ruthenium, Osmium | Transfer Hydrogenation, Oxidation | mdpi.comnih.gov |

| Pyrazole-Tethered Ligands | Titanium | Ring-Opening Polymerization of L-lactide | nih.gov |

| Pyridyl Aroyl Hydrazones | Nickel, Cobalt, Iron, Copper, Zinc | Electrocatalytic Hydrogen Evolution | nih.govnih.gov |

| Anilido-Pyrazolate Ligands | Aluminum | Ring-Opening Polymerization of ε-caprolactone | rsc.org |

| Pyrazole-based Ligands | Copper | Oxidation of Catechol to o-quinone | mdpi.com |

Application in Organic Synthesis as Promoters or Mediators

While the direct use of this compound as a promoter or mediator in organic synthesis is not well-documented, the broader pyrazole framework is a cornerstone in the synthesis of numerous complex heterocyclic compounds through multicomponent reactions. nih.gov In these reactions, pyrazole derivatives often act as key building blocks rather than catalytic promoters.

For example, the synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[3,4-b]pyridines frequently utilizes pyrazole-containing starting materials. nih.govnih.gov These syntheses are often facilitated by external catalysts, such as graphene oxide or nano-magnetic metal-organic frameworks, which promote the reaction cascade. nih.govnih.gov The Vilsmeier-Haack reaction, for instance, can be used to cyclize hydrazones to form 4-formylpyrazole derivatives, which are themselves versatile synthetic intermediates. chemmethod.com

Acyl-1,4-dihydropyridines have emerged as effective acylation reagents, acting as sources of acyl radicals under mild conditions. mdpi.com This suggests a potential, though unexplored, application for aroyl-pyrazoles in radical-mediated transformations. The benzoyl moiety of this compound could, in principle, participate in similar radical processes.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts is a significant area of research aimed at improving catalyst recyclability and simplifying product purification. In the context of pyrazole chemistry, the focus has predominantly been on the use of heterogeneous catalysts to facilitate the synthesis of pyrazole derivatives themselves.

A variety of solid-supported catalysts have been employed for the synthesis of pyranopyrazoles and other fused pyrazole systems. nih.gov These include:

Graphene oxide: Used as a carbocatalyst in aqueous media for the synthesis of pyrano[2,3-c]pyrazoles. nih.gov

Magnetic nanoparticles (Fe3O4): These serve as easily separable and reusable catalysts for multicomponent reactions leading to pyranopyrazole derivatives. nih.gov

Metal-Organic Frameworks (MOFs): Nano-magnetic MOFs have been utilized as efficient catalysts for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions. nih.gov

While these examples showcase the development of heterogeneous systems for reactions involving pyrazoles, the incorporation of this compound or its analogues into a heterogeneous catalyst support is an area that remains to be explored. The functional groups on the molecule, particularly the hydroxyl group, could serve as an anchor point for immobilization onto a solid support, potentially leading to novel heterogeneous catalysts.

Table 2: Heterogeneous Catalysts Used in the Synthesis of Pyrazole Derivatives

| Catalyst | Support/Type | Application | Reference |

|---|---|---|---|

| Graphene Oxide | Carbocatalyst | Synthesis of pyrano[2,3-c]pyrazoles | nih.gov |

| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Nano-magnetic MOF | Synthesis of pyrazolo[3,4-b]pyridines | nih.gov |

| Fe3O4 | Magnetic Nanoparticles | Synthesis of pyranopyrazoles | nih.gov |

| Sulfonated Graphene Oxide | Solid Acid | Synthesis of pyrazolopyrimidinones | nih.gov |

| Silica-supported Copper | Solid Support | Synthesis of 1,4-disubstituted pyrazoles | nih.gov |

Emerging Research Avenues and Future Prospects for 4 2 Hydroxy 5 Isopropylbenzoyl Pyrazole Research

Integration with Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for exploring the potential of 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole. Pyrazole (B372694) derivatives, in general, are known to participate in hydrogen bonding and other non-covalent interactions, making them valuable building blocks for supramolecular assemblies. csic.esresearchgate.net For instance, indole-pyrazole hybrids have been shown to form dimers, tetramers, and even helical chains through hydrogen bonding. mdpi.com

Future research could investigate the ability of this compound to form self-assembled structures such as gels, liquid crystals, or porous frameworks. The presence of the hydroxyl and benzoyl groups provides potential sites for hydrogen bonding and π-π stacking, which could be exploited in the design of functional supramolecular materials.

Table 1: Potential Supramolecular Assemblies of this compound

| Type of Assembly | Potential Driving Interactions | Potential Applications |

| Organogels | Hydrogen bonding, van der Waals forces | Drug delivery, environmental remediation |

| Liquid Crystals | π-π stacking, dipole-dipole interactions | Display technologies, sensors |

| Porous Frameworks | Coordination bonding with metal ions | Gas storage, catalysis |

This table presents hypothetical applications based on the general properties of pyrazole-containing supramolecular structures.

Currently, there is no specific research available on the supramolecular chemistry of this compound.

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of molecules is crucial for predicting their function and reactivity. While standard spectroscopic techniques like NMR and IR are routinely used for structural characterization, advanced methods can provide deeper insights into the dynamics of this compound. rsc.orgresearchgate.netnih.govresearchgate.net

Time-resolved spectroscopy, for example, could be employed to study excited-state dynamics, which is particularly relevant for potential applications in photochemistry and materials science. Techniques such as transient absorption spectroscopy could reveal the lifetimes and decay pathways of excited states, providing valuable information for the design of light-harvesting or photoresponsive materials.

Furthermore, advanced NMR techniques, such as solid-state NMR or diffusion-ordered spectroscopy (DOSY), could be used to study the aggregation behavior and intermolecular interactions of this compound in different environments.

There are currently no published studies that utilize advanced spectroscopic techniques for the dynamic analysis of this compound.

Computational Design of Novel Derivatives with Tuned Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. researchgate.net

For this compound, computational modeling could be used to:

Predict the effects of substituents: By computationally introducing different functional groups onto the pyrazole or phenyl rings, it is possible to predict how these modifications would affect the compound's electronic and photophysical properties. nih.govnih.gov

Design derivatives with specific applications: For instance, quantitative structure-activity relationship (QSAR) studies could be employed to design derivatives with enhanced biological activity. researchgate.netjapsonline.comnih.gov

Simulate molecular interactions: Molecular dynamics simulations could provide insights into how the molecule interacts with other molecules or biological targets. eurasianjournals.com

Table 2: Computationally Explored Properties of Pyrazole Derivatives

| Computational Method | Investigated Properties | Potential Insights for this compound |

| DFT | Electronic structure, vibrational frequencies, NMR shifts | Correlation of structure with spectroscopic data, prediction of reactivity |

| QSAR | Biological activity | Design of derivatives with potential therapeutic applications |

| Molecular Docking | Binding affinity to biological targets | Identification of potential protein targets |

| Molecular Dynamics | Conformational changes, intermolecular interactions | Understanding of dynamic behavior in solution or at interfaces |

This table is based on general applications of computational chemistry to pyrazole derivatives and does not represent specific studies on this compound.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.govbenthamdirect.comresearchgate.net For pyrazole derivatives, a variety of green synthetic approaches have been reported, including microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of environmentally benign solvents and catalysts. jetir.orgnih.gov

Future research on the synthesis of this compound and its derivatives should focus on developing methods that are:

Atom-economical: Maximizing the incorporation of all starting materials into the final product.

Energy-efficient: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption.

Based on renewable resources: Exploring the use of bio-based starting materials and solvents.

Catalytic: Employing recyclable catalysts to minimize waste.

While general green synthesis methods for pyrazoles are well-documented, specific green synthetic routes for this compound have not been reported.

Structure-Property Relationship Elucidation for Material Applications

The correlation between the molecular structure of a compound and its macroscopic properties is a fundamental concept in materials science. For pyrazole derivatives, their diverse structures have led to a wide range of applications. nih.govorientjchem.org By systematically modifying the structure of this compound and characterizing the resulting changes in its physical and chemical properties, it may be possible to develop new materials with tailored functionalities.

Key structural features of this compound that could be modified include:

The substituents on the pyrazole ring.

The position and nature of the substituents on the phenyl ring.

By studying how these modifications influence properties such as thermal stability, photoluminescence, and conductivity, researchers can gain a deeper understanding of the structure-property relationships and guide the design of new materials for applications in electronics, optics, and sensing. nih.govmdpi.com

Specific research on the structure-property relationships of this compound for material applications is currently unavailable.

Q & A

Q. How can synthetic routes for 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole be optimized to improve yield and purity?

Methodological Answer:

- Use factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions . For example, a 2³ factorial design can reduce the number of trials while capturing interactions between variables.

- Employ reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, narrowing experimental conditions .

- Monitor purity via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) and validate with NMR spectroscopy (e.g., ¹H/¹³C) to confirm structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- FT-IR : Identify key functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1680 cm⁻¹) .

- NMR : Use ¹H NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and isopropyl groups (δ 1.2–1.4 ppm). ¹³C NMR can confirm the benzoyl-pyrazole linkage .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₈N₂O₂) with <5 ppm error .

Q. How can solubility and stability of this compound be assessed under varying experimental conditions?

Methodological Answer:

- Solubility screening : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~270–300 nm) .

- Stability studies : Use accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Apply Arrhenius kinetics to predict shelf-life .

- Hansen solubility parameters : Calculate δD, δP, δH to rationalize solvent compatibility .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) for geometry optimization .

- Molecular dynamics (MD) simulations : Model solvation effects and ligand-protein interactions (e.g., docking with enzymes like COX-2) .

- Transition state analysis : Compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. How can reaction mechanisms involving this compound be elucidated when experimental data conflicts with theoretical models?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .

- In situ spectroscopy : Use FT-IR or Raman to detect transient intermediates (e.g., enol-keto tautomers) .

- Multivariate analysis : Apply principal component analysis (PCA) to reconcile discrepancies between computational predictions and experimental kinetics .

Q. What methodologies address contradictions in bioactivity data across studies (e.g., antimicrobial vs. null results)?

Methodological Answer:

- Dose-response standardization : Use EC₅₀ values from MTT assays (e.g., 0.1–100 µM range) to normalize potency comparisons .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) between biological replicates .

- Meta-analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify confounding variables (e.g., cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.